Comparative Binding Affinity at the D1 Protein QB Site in Plant Photosystem II
In a comparative molecular docking and functional assay study, metribuzin demonstrated a higher binding affinity for the QB site of the D1 protein in Photosystem II compared to several other commercial PSII-inhibiting herbicides. The study identified that metribuzin, along with terbuthylazine and diuron, formed a specific hydrogen bond with residue His215, a key interaction not observed for bentazon, which exhibited the lowest affinity [1]. This molecular-level differentiation provides a mechanistic basis for metribuzin's efficacy and potential for cross-resistance patterns.
| Evidence Dimension | Binding affinity to PSII D1 protein QB site |
|---|---|
| Target Compound Data | Metribuzin forms hydrogen bond with His215; categorized as 'highest affinity' group |
| Comparator Or Baseline | Terbuthylazine (highest affinity), Diuron (highest affinity), Bentazon (lowest affinity, no His215 bond), Metobromuron (intermediate) |
| Quantified Difference | Not a numerical difference; a categorical and structural differentiation in binding mode. Metribuzin is in the 'highest affinity' cluster, distinct from the 'low affinity' group. |
| Conditions | In vitro assays with thylakoid membranes isolated from pea plants; OJIP chlorophyll fluorescence kinetics; molecular docking using high-resolution PSII structure. |
Why This Matters
This evidence confirms that metribuzin's interaction with its biological target is not generic; its specific binding mode can influence efficacy and may differ from other PSII inhibitors, which is critical for designing robust herbicide rotation programs and understanding resistance mechanisms.
- [1] Battisti, M., et al. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants, 10(8), 1501. View Source
